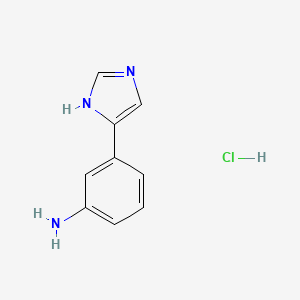
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid (HFQCA) is a quinoline derivative that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of a variety of enzymes, making it useful in biochemical and physiological studies.
Scientific Research Applications
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid has been used extensively in scientific research due to its ability to inhibit a variety of enzymes. It has been shown to be a potent inhibitor of DNA gyrase, topoisomerase IV, and bacterial RNA polymerase. This compound has also been used as a tool to study the mechanism of action of these enzymes and to identify potential drug targets.
Mechanism of Action
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid inhibits enzymes by binding to their active sites and preventing substrate binding. It has been shown to interact with the ATP-binding site of DNA gyrase and topoisomerase IV, preventing the hydrolysis of ATP and the subsequent release of the enzyme from DNA. This compound also binds to the β subunit of bacterial RNA polymerase, blocking the formation of the transcription initiation complex.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit bacterial growth and to be effective against a variety of bacterial strains. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Advantages and Limitations for Lab Experiments
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of enzymes, making it useful in biochemical and physiological studies. It is also stable and can be stored for long periods of time. However, this compound has some limitations. It is not selective in its inhibition of enzymes, meaning that it may inhibit multiple enzymes simultaneously. This can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid in scientific research. One potential direction is the development of more selective inhibitors of enzymes. This could be accomplished through the modification of the structure of this compound to increase its selectivity. Another potential direction is the use of this compound in combination with other drugs to increase their effectiveness. Finally, this compound could be used to study the mechanism of action of other enzymes and to identify potential drug targets.
In conclusion, this compound is a potent inhibitor of enzymes that has been widely used in scientific research. It has a variety of biochemical and physiological effects and several advantages and limitations for lab experiments. There are also several future directions for the use of this compound in scientific research.
properties
IUPAC Name |
6-methyl-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-5-2-3-7-6(4-5)9(17)8(11(18)19)10(16-7)12(13,14)15/h2-4H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSIRXOFPIPMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



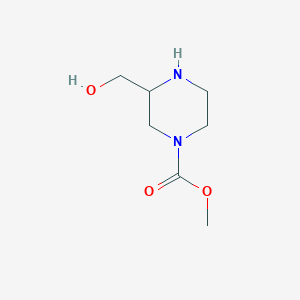


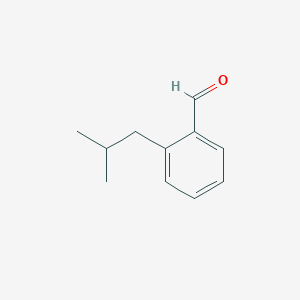
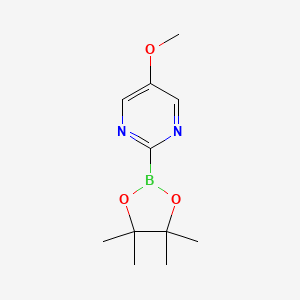
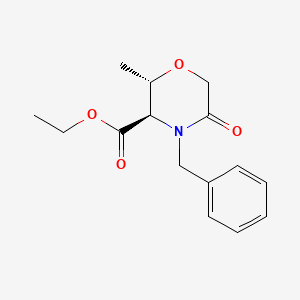

![3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B3228741.png)
![Butanoic acid, 3-amino-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3228763.png)
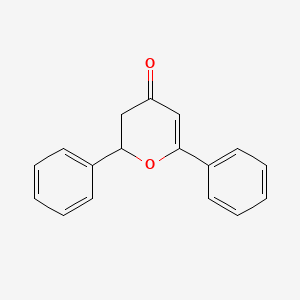
![4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3228774.png)


